molecular formula C12H11N3O3 B8362171 13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid

13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid

Cat. No.: B8362171
M. Wt: 245.23 g/mol
InChI Key: RLCPACPFZMIYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid involves several steps:

Industrial Production Methods

Mechanism of Action

The mechanism of action of 9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid

InChI

InChI=1S/C12H11N3O3/c1-6-5-13-11(16)9-4-7-2-3-8(12(17)18)14-10(7)15(6)9/h2-4,6H,5H2,1H3,(H,13,16)(H,17,18)

InChI Key

RLCPACPFZMIYKO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate (298 mg, 1.09 mmol) in methanol (0.5 mL) is added a solution of 2M aqueous NaOH (2.2 mL, 4.4 mmol). The mixture is warmed to 60° C. and stirred for 2 h, at which point it is acidified with concentrated HCl. The volume of the mixture is reduced to approximately 5 mL, and it is chilled to 0° C. The resultant suspension is filtered and the solid is washed with H2O and hexanes, to provide the title compound as a light yellow solid (135 mg, 51%).
Name
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.